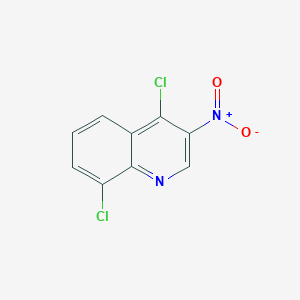

4,8-Dichloro-3-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,8-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a nitro group at position 3 on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-3-nitroquinoline typically involves the nitration of 4,8-dichloroquinoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions: 4,8-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

Major Products:

Reduction: 4,8-Dichloro-3-aminoquinoline.

Substitution: 4,8-Diamino-3-nitroquinoline or 4,8-Dithio-3-nitroquinoline.

Aplicaciones Científicas De Investigación

4,8-Dichloro-3-nitroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4,8-Dichloro-3-nitroquinoline is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells .

Comparación Con Compuestos Similares

4,8-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitroquinoline: Lacks the chlorine atoms, resulting in different physicochemical properties and biological activities.

Uniqueness: 4,8-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

4,8-Dichloro-3-nitroquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for interactions with various biological macromolecules, which can lead to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of two chlorine atoms and a nitro group on a quinoline backbone. The chemical formula is C9H5Cl2N3O2, and its molecular weight is 232.06 g/mol. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components such as DNA and proteins.

The primary mechanism of action for this compound involves:

- Bioreduction : The nitro group can be reduced to form reactive species that can bind to nucleophilic sites in biological macromolecules.

- Lipophilicity : The presence of chlorine atoms increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes.

- Interaction with Enzymes : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study involving various nitroquinoline derivatives demonstrated significant antiproliferative activity against cancer cell lines such as HeLa and A549. The compound's mechanism in inducing apoptosis was highlighted by its IC50 values, suggesting effective cytotoxicity at low concentrations .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The structural features that contribute to this activity include the electron-withdrawing nature of the nitro group and the halogen substituents, which enhance interaction with microbial targets.

Study on Antiproliferative Activity

A recent study synthesized a series of derivatives from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde. They were evaluated for their cytotoxic effects against HeLa cells and showed varying degrees of potency. Compound 7 demonstrated an IC50 value of 18.8 μM, indicating strong potential as an anticancer agent .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 7 | 18.8 | Induces apoptosis |

| Compound X | 25.0 | Cell cycle arrest |

| Compound Y | 30.5 | DNA intercalation |

Interaction with Cytochrome P450

Another significant study explored the interaction of nitroquinolines with cytochrome P450 enzymes (CYPs). It was found that these compounds could act as inhibitors of CYP1A2 and CYP2C19, which are essential for drug metabolism in humans. This interaction raises concerns regarding potential drug-drug interactions when used therapeutically.

Propiedades

IUPAC Name |

4,8-dichloro-3-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECNHYTLTWCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.